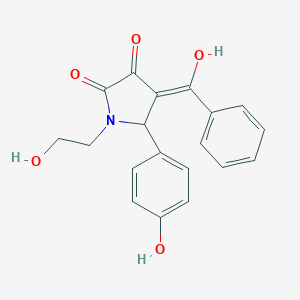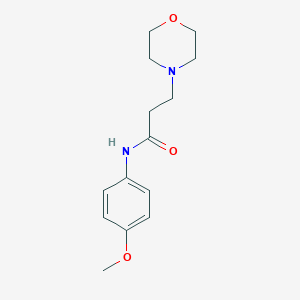
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a chemical compound that has been widely studied for its potential applications in various fields of science. BHPP is a member of the pyrrolone family and is known for its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in several fields of science, including medicinal chemistry, biochemistry, and biotechnology. It has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its role in inhibiting the activity of certain enzymes such as tyrosinase and acetylcholinesterase.
Wirkmechanismus
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which makes it a potential candidate for the treatment of hyperpigmentation disorders. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which makes it a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress, which makes it a potential candidate for the treatment of various oxidative stress-related diseases. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. One advantage is its unique structure and properties, which make it a potential candidate for various applications. Another advantage is its relative stability, which makes it easier to handle and store. However, one limitation is its complex synthesis process, which requires expertise in organic chemistry. Another limitation is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to study its potential applications in the field of medicinal chemistry, particularly for the treatment of hyperpigmentation disorders and Alzheimer's disease. Another direction is to study its potential applications in the field of biotechnology, particularly for the development of new enzyme inhibitors and modulators. Additionally, further research is needed to fully understand the mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its biochemical and physiological effects.
Synthesemethoden
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzaldehyde with glycine, followed by cyclization and acylation reactions. The final product is obtained through a purification process involving recrystallization and filtration. The synthesis of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic chemistry.
Eigenschaften
Produktname |
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO5/c21-11-10-20-16(12-6-8-14(22)9-7-12)15(18(24)19(20)25)17(23)13-4-2-1-3-5-13/h1-9,16,21-23H,10-11H2/b17-15- |
InChI-Schlüssel |
LCURATSLNQVXCC-ICFOKQHNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)

![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)
![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)

amino]propanamide](/img/structure/B247018.png)